N-(furan-3-ylmethyl)-N-(2-methoxyethyl)-2-phenoxyacetamide
Description
Properties
IUPAC Name |
N-(furan-3-ylmethyl)-N-(2-methoxyethyl)-2-phenoxyacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19NO4/c1-19-10-8-17(11-14-7-9-20-12-14)16(18)13-21-15-5-3-2-4-6-15/h2-7,9,12H,8,10-11,13H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PRFTYETYXWHXPF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCN(CC1=COC=C1)C(=O)COC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(furan-3-ylmethyl)-N-(2-methoxyethyl)-2-phenoxyacetamide typically involves the following steps:
Formation of the furan-3-ylmethyl intermediate: This can be achieved by reacting furan with a suitable alkylating agent under acidic or basic conditions.
Introduction of the methoxyethyl group: The intermediate is then reacted with 2-methoxyethylamine in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to form the N-(furan-3-ylmethyl)-N-(2-methoxyethyl) intermediate.
Formation of the phenoxyacetamide moiety: Finally, the intermediate is reacted with phenoxyacetyl chloride in the presence of a base such as triethylamine to yield the desired compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(furan-3-ylmethyl)-N-(2-methoxyethyl)-2-phenoxyacetamide can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,5-dione derivatives.
Reduction: The amide group can be reduced to form the corresponding amine.
Substitution: The phenoxy group can be substituted with other nucleophiles under suitable conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used in the presence of a base.
Major Products
Oxidation: Furan-2,5-dione derivatives.
Reduction: Corresponding amine derivatives.
Substitution: Various substituted phenoxyacetamide derivatives.
Scientific Research Applications
N-(furan-3-ylmethyl)-N-(2-methoxyethyl)-2-phenoxyacetamide has several scientific research applications:
Chemistry: It can be used as a building block in organic synthesis to create more complex molecules.
Medicine: Investigated for its potential as a pharmaceutical intermediate or active ingredient.
Industry: Used in the development of new materials with specific properties such as polymers or coatings.
Mechanism of Action
The mechanism of action of N-(furan-3-ylmethyl)-N-(2-methoxyethyl)-2-phenoxyacetamide depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The molecular targets and pathways involved would be specific to the biological system being studied.
Comparison with Similar Compounds
Comparison with Similar Acetamide Derivatives
Structural Analogues and Substituent Effects
Table 1: Key Structural Analogues and Their Features
Key Observations:
- N-substituent diversity : The target compound’s furan-3-ylmethyl and 2-methoxyethyl groups distinguish it from analogs like N-benzyl-N-(furan-2-ylmethyl)acetamide (benzyl substituent) and dimethenamid (thienyl and chloro groups) .
- Electronic effects : The methoxyethyl group may enhance solubility compared to purely aromatic substituents (e.g., benzyl), while the furan ring could facilitate π-π interactions in biological systems.
- Chloro-substituted analogs : Compounds like dimethenamid and alachlor exhibit herbicidal activity due to chloro substituents, which are absent in the target compound .
Q & A
Q. Q1. What are the recommended synthetic routes for N-(furan-3-ylmethyl)-N-(2-methoxyethyl)-2-phenoxyacetamide, and how can reaction conditions be optimized?
A1: The synthesis of structurally analogous compounds (e.g., N-(furan-2-ylmethyl) derivatives) typically involves multi-step amide coupling. For example:
- Step 1: Activation of the carboxylic acid (e.g., phenoxyacetic acid) using coupling agents like EDC/HOBt to form an active ester intermediate .
- Step 2: Reaction with a secondary amine (e.g., furan-3-ylmethylamine and 2-methoxyethylamine) under controlled conditions (e.g., 0–25°C in DMF or dichloromethane) .
- Optimization: Yield and purity depend on solvent choice (polar aprotic solvents preferred), stoichiometric ratios (1:1.2 for amine:acid), and purification via column chromatography (silica gel, ethyl acetate/hexane gradients) .
Q. Q2. How is the structural integrity of this compound validated post-synthesis?
A2: Characterization involves:
- NMR (1H/13C): Key signals include furan proton resonances (δ 6.3–7.4 ppm), methoxyethyl –OCH3 (δ ~3.3 ppm), and acetamide carbonyl (δ ~170 ppm) .
- Mass Spectrometry: Molecular ion peaks (e.g., [M+H]+) should match the theoretical molecular weight (C16H19NO4: 289.33 g/mol) .
- HPLC: Purity >95% using C18 columns (acetonitrile/water mobile phase) .
Q. Q3. What preliminary biological assays are suitable for evaluating this compound’s bioactivity?
A3: Initial screening includes:
- Enzyme Inhibition Assays: Test against kinases or proteases (IC50 determination) using fluorogenic substrates .
- Antimicrobial Testing: Broth microdilution (MIC values) against Gram-positive/negative bacteria .
- Cytotoxicity: MTT assays on cancer cell lines (e.g., HeLa, MCF-7) .
Advanced Research Questions
Q. Q4. How can researchers resolve contradictions in biological activity data across studies?
A4: Common discrepancies (e.g., varying IC50 values) arise from:
Q. Q5. What strategies are effective for studying structure-activity relationships (SAR) in this compound class?
A5: SAR exploration involves:
- Analog Synthesis: Modify substituents (e.g., furan position, methoxy chain length) .
- Computational Modeling: Docking studies (AutoDock Vina) to predict binding affinities with target proteins (e.g., COX-2 or EGFR) .
- Pharmacophore Mapping: Identify critical hydrogen-bond acceptors (e.g., furan oxygen, carbonyl groups) .
Q. Q6. What methodologies are used to investigate interactions between this compound and biological targets?
A6: Advanced techniques include:
- Surface Plasmon Resonance (SPR): Real-time binding kinetics (ka/kd) for protein-ligand interactions .
- Isothermal Titration Calorimetry (ITC): Thermodynamic profiling (ΔH, ΔS) .
- X-ray Crystallography: Co-crystallization with target enzymes (e.g., HIV-1 protease) .
Q. Q7. How can synthetic yields be improved without compromising purity?
A7: Strategies from analogous compounds:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
